Dimetofrine

Description

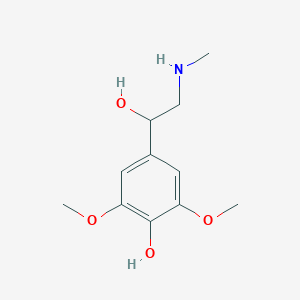

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[1-hydroxy-2-(methylamino)ethyl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-12-6-8(13)7-4-9(15-2)11(14)10(5-7)16-3/h4-5,8,12-14H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGDBJAHIIXDDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C(=C1)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22775-12-8 (hydrochloride) | |

| Record name | Dimetofrine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022950294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60865076 | |

| Record name | 4-[1-Hydroxy-2-(methylamino)ethyl]-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22950-29-4 | |

| Record name | 4-Hydroxy-3,5-dimethoxy-α-[(methylamino)methyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22950-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimetofrine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022950294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimetofrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[1-Hydroxy-2-(methylamino)ethyl]-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimetofrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETOFRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOM1J10QQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacology and Molecular Mechanisms of Dimetofrine Action

Adrenergic Receptor Interactions and Signal Transduction

Dimetofrine's therapeutic effects are mediated through its interaction with adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines, norepinephrine (B1679862) and epinephrine (B1671497). ccjm.orgindigobiosciences.com The binding of an agonist, such as this compound, to these receptors initiates a series of intracellular events known as signal transduction, ultimately leading to a physiological response. wikipedia.orgnih.gov

Alpha-Adrenergic Receptor Agonism Profiles

This compound primarily functions as a selective α1-adrenergic receptor agonist. vulcanchem.com This agonistic activity on α1-receptors is the principal mechanism behind its pharmacological effects. vulcanchem.com Alpha-1 adrenergic receptors are Gq protein-coupled receptors. nih.gov Upon activation by an agonist, the Gq protein stimulates phospholipase C, which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This signaling cascade ultimately results in an increase in intracellular calcium concentrations, leading to the contraction of smooth muscle cells. nih.gov

Table 1: Adrenergic Receptor Agonism Profile of this compound

| Receptor Subtype | Activity | Primary or Secondary |

|---|---|---|

| α1-Adrenergic | Agonist | Primary |

| β-Adrenergic | Agonist | Secondary |

Receptor Subtype Selectivity and Functional Coupling

The selectivity of a drug for specific receptor subtypes is a critical determinant of its therapeutic action and potential side effects. nih.gov this compound's primary target is the α1-adrenergic receptor subtype. vulcanchem.com The functional coupling of α1-receptors to the Gq protein and the subsequent phospholipase C-mediated signaling pathway is a well-established mechanism for G protein-coupled receptors. nih.govwikipedia.org This coupling initiates the biochemical cascade that leads to smooth muscle contraction. nih.gov

The structural characteristics of this compound, a substituted phenethylamine (B48288), bear similarities to desglymidodrine, the active metabolite of midodrine (B238276), another α1-adrenergic agonist. vulcanchem.com This structural resemblance likely contributes to its affinity and agonist activity at the α1-adrenergic receptor.

Cardiotonic and Vasopressor Mechanisms

The interaction of this compound with adrenergic receptors translates into significant physiological effects on the cardiovascular system, primarily manifesting as cardiotonic and vasopressor actions. vulcanchem.com A vasopressor is an agent that causes vasoconstriction, while an inotrope increases the force of cardiac contraction. wfsahq.orgnih.gov

Modulation of Vascular Resistance Pathways

The primary mechanism by which this compound exerts its vasopressor effect is through the stimulation of α1-adrenergic receptors located on vascular smooth muscle. vulcanchem.com This agonism triggers vasoconstriction, leading to an increase in peripheral vascular resistance (also known as systemic vascular resistance or SVR). nih.govnumberanalytics.com The increase in SVR is a key factor in elevating blood pressure. nih.gov The autonomic nervous system, particularly the sympathetic nervous system, is a primary regulator of vascular tone through neurotransmitters like norepinephrine. numberanalytics.com By mimicking the effects of these endogenous catecholamines at the α1-receptor, this compound effectively increases vascular tone. vulcanchem.comnumberanalytics.com

Myocardial Contractility Enhancement Mechanisms

While the primary effect of this compound is vasoconstriction, its secondary β-adrenergic agonist activity can contribute to an increase in myocardial contractility, a positive inotropic effect. vulcanchem.com Beta-1 adrenergic receptors, which are predominantly found in the heart, are known to increase both the heart rate and the force of contraction when stimulated. indigobiosciences.comnih.gov This enhancement of contractility is mediated by a signaling pathway that increases intracellular calcium levels within cardiomyocytes, the muscle cells of the heart. nih.govresearchgate.net Increased intracellular calcium enhances the interaction between actin and myosin filaments, the fundamental components of muscle contraction, leading to a more forceful contraction. derangedphysiology.com

Comparative Pharmacological Profiles with Related Sympathomimetics

This compound is one of several sympathomimetic agents used for their vasopressor effects. When compared to other drugs in this class, there are notable differences in potency and efficacy.

Comparative studies have shown that midodrine is at least as effective as this compound in increasing standing blood pressure. researchgate.netnih.gov In fact, some sources suggest that this compound has a "substantially lower potency" than midodrine. vulcanchem.com Midodrine, like this compound, is a peripheral α-adrenergic agonist. nih.govdroracle.ai However, midodrine is a prodrug that is enzymatically hydrolyzed to its active metabolite, desglymidodrine. nih.govresearchgate.net

Other related sympathomimetics include ephedrine (B3423809) and etilefrine (B194583). researchgate.netnih.gov Comparative studies have indicated that midodrine is at least as clinically effective as these agents as well. researchgate.netnih.gov

Table 2: Comparative Pharmacological Features of this compound and Related Sympathomimetics

| Feature | This compound | Midodrine | Ephedrine | Etilefrine |

|---|---|---|---|---|

| Primary Mechanism | α1-adrenergic receptor agonist vulcanchem.com | α1-adrenergic receptor agonist nih.gov | α and β-adrenergic agonist | α1 and β1-adrenergic agonist drugbank.com |

| Secondary Activity | β-adrenergic receptor agonist vulcanchem.com | Minimal vulcanchem.com | Indirect release of norepinephrine | - |

| Active Form | This compound | Desglymidodrine (active metabolite) vulcanchem.com | Ephedrine | Etilefrine |

| Relative Potency | Lower than midodrine vulcanchem.com | Higher than this compound vulcanchem.com | - | - |

Differentiating this compound from other α1-Adrenoceptor Agonists

This compound is one of several α1-adrenoceptor agonists used for their vasopressor effects. Its pharmacological profile can be differentiated from other agents in this class, such as midodrine, phenylephrine, and etilefrine, based on potency, efficacy, and receptor selectivity.

Clinical comparisons have suggested that this compound is less potent and potentially less effective than midodrine for managing orthostatic hypotension. wikipedia.orgresearchgate.netresearchgate.net Midodrine itself is a prodrug, metabolized to the active compound desglymidodrine, which is a selective α1-adrenergic receptor agonist with negligible effects on cardiac β-adrenergic receptors. wikipedia.orgdrugbank.com In contrast, this compound is noted to have some β-adrenergic activity alongside its primary α1-agonist action. wikipedia.orgvulcanchem.com This dual activity could theoretically lead to different hemodynamic effects compared to a more selective agent like desglymidodrine.

Phenylephrine is another widely used α1-agonist that stimulates phospholipase C activity, leading to vasoconstriction. nih.govwikipedia.org While direct, comprehensive studies detailing the receptor subtype affinity (α1A, α1B, α1D) of this compound are not widely available in the search results, the broader class of α1-agonists shows significant diversity. For example, A61603 is an agonist with very high selectivity for the α1A-adrenoceptor subtype, a level of specificity not attributed to this compound. nih.govguidetopharmacology.org The clinical effects of α1-agonists are mediated by these different subtypes; for instance, α1A and α1B stimulation are both implicated in blood pressure regulation. frontiersin.org

Etilefrine is described as having both β1 and α1 adrenergic effects. ncats.io This profile of mixed adrenergic activity is similar to the description of this compound, distinguishing both from highly selective α1-agonists. Comparative studies have found midodrine to be at least as effective as etilefrine and more effective than this compound. researchgate.netdroracle.ai

The table below summarizes the key pharmacological distinctions between this compound and other common α1-adrenoceptor agonists based on the available information.

| Compound | Primary Mechanism | Secondary Mechanism | Comparative Clinical Notes |

| This compound | Selective α1-Adrenoceptor Agonist wikipedia.orgdrugfuture.com | β-Adrenergic Agonist Activity wikipedia.orgvulcanchem.com | Less potent and effective than midodrine. wikipedia.orgresearchgate.netresearchgate.net |

| Midodrine | Selective α1-Adrenoceptor Agonist (via active metabolite desglymidodrine) ncats.iodrugbank.com | Negligible β-adrenergic effects. drugbank.com | More effective than this compound and ephedrine. researchgate.netresearchgate.net |

| Phenylephrine | α1-Adrenoceptor Agonist nih.govwikipedia.org | Highly efficacious at all three α1-receptor subtypes. nih.gov | A standard agonist used in research to compare other agents. frontiersin.org |

| Etilefrine | α1-Adrenergic Agonist ncats.io | β1-Adrenergic Agonist Activity ncats.io | Midodrine is considered at least as effective. researchgate.netdroracle.ai |

Synergistic and Antagonistic Pharmacodynamic Interactions

The pharmacodynamic effects of this compound can be altered by the concurrent administration of other drugs, leading to synergistic (enhanced) or antagonistic (reduced) outcomes.

Antagonistic Interactions:

β-blockers: Due to this compound's secondary β-adrenergic activity, co-administration with β-blockers could lead to an antagonistic interaction. mims.com The β-blocking agent would oppose the effects of this compound at β-receptors.

Adrenergic neurone blockers: These agents would be expected to antagonize the effects of a sympathomimetic like this compound. mims.com

α-adrenergic antagonists: Drugs that block α-adrenoceptors, such as phentolamine (B1677648) or phenoxybenzamine, would directly compete with this compound at its primary site of action, leading to antagonism. ncats.io

Synergistic and Additive Interactions:

Tricyclic Antidepressants (TCAs): TCAs can enhance the effects of sympathomimetic agents. This interaction is generally considered synergistic, potentially leading to an exaggerated hypertensive response. mims.com

Other Vasoconstrictors: Using this compound with other agents that cause vasoconstriction, such as other sympathomimetics (e.g., ephedrine, pseudoephedrine), could lead to an additive or synergistic increase in blood pressure. droracle.airesearchgate.net

Volatile Anesthetics: A potentially fatal interaction can occur with volatile anesthetics, which can sensitize the myocardium to the effects of catecholamines and other sympathomimetics, increasing the risk of arrhythmias. mims.com

The table below outlines potential pharmacodynamic interactions with this compound.

| Interacting Drug Class | Potential Effect | Interaction Type | Mechanism/Outcome |

| β-Blockers | Decreased effect of this compound | Antagonistic | Opposition of this compound's β-adrenergic activity. mims.com |

| Tricyclic Antidepressants | Increased effect of this compound | Synergistic/Additive | Enhanced sympathomimetic response. mims.com |

| Volatile Anesthetics | Increased risk of arrhythmia | Synergistic (Adverse) | Myocardial sensitization to sympathomimetics. mims.com |

| Other α-Agonists (e.g., Pseudoephedrine) | Increased vasopressor effect | Synergistic/Additive | Combined stimulation of adrenergic receptors leading to elevated blood pressure. researchgate.net |

| α-Blockers (e.g., Phentolamine) | Decreased effect of this compound | Antagonistic | Competitive blockade of α1-adrenoceptors. ncats.io |

Preclinical and Translational Research on Dimetofrine

In Vitro Pharmacological Studies

In vitro studies are fundamental for characterizing the direct interaction of a compound with its molecular targets and its functional effects on isolated tissues, free from the systemic complexities of a living organism.

Cell-Based Assays for Receptor Activation

Cell-based assays are crucial for determining how a compound like Dimetofrine interacts with specific cellular receptors. nih.gov These assays often use cultured cells that have been engineered to express a particular receptor, such as an adrenergic receptor subtype. By exposing these cells to this compound, researchers can quantify the activation or inhibition of the receptor.

Radioligand binding assays are a common technique used to study the affinity of a drug for a receptor. sygnaturediscovery.comnih.gov In these experiments, a radiolabeled compound known to bind to the receptor of interest is used. The ability of this compound to displace the radioligand provides a measure of its binding affinity, often expressed as an IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand). nih.gov While specific binding assay data for this compound is not detailed in the available literature, its classification as an alpha-adrenergic agonist is derived from functional assays and its structural similarity to other adrenergic agents. nih.gov These studies help confirm that the primary molecular target of this compound is the alpha-adrenergic receptor. nih.gov

Isolated Tissue Preparations for Functional Characterization

To understand the physiological consequence of receptor binding, researchers use isolated tissue preparations, often referred to as organ baths. nih.govnih.gov This classic pharmacological method allows for the measurement of tissue responses, such as muscle contraction or relaxation, in a controlled environment. nih.gov For a vasopressor agent like this compound, common preparations include rings of arteries (e.g., rabbit aorta) or other smooth muscle tissues. researchgate.net

When applied to these isolated tissues, this compound would be expected to induce concentration-dependent contractions in arterial preparations that are rich in alpha-adrenergic receptors. This contractile response is a direct functional consequence of alpha-receptor activation on vascular smooth muscle cells. The potency and efficacy of this compound can be quantified and compared to standard agonists like norepinephrine (B1679862) or phenylephrine. Such studies have been instrumental in characterizing a variety of adrenergic drugs. nih.govresearchgate.net

Table 1: Representative Data from In Vitro Functional Studies on Adrenergic Agonists

This table illustrates the type of data generated from isolated tissue experiments for a hypothetical alpha-agonist with properties similar to this compound.

| Tissue Preparation | Agonist | Parameter Measured | Typical Result |

| Rabbit Aortic Strip | Phenylephrine | EC50 (Concentration for 50% max response) | ~1 µM |

| Rabbit Aortic Strip | Hypothetical Alpha-Agonist | EC50 (Concentration for 50% max response) | ~5 µM |

| Rat Vas Deferens | Norepinephrine | Contractile Force (mN) | Concentration-dependent increase |

| Rat Vas Deferens | Hypothetical Alpha-Agonist | Contractile Force (mN) | Concentration-dependent increase |

In Vivo Animal Models of Cardiovascular Function

In vivo studies in animal models are essential to understand the integrated physiological effects of a substance, accounting for systemic feedback mechanisms and metabolic processes.

Experimental Models of Hypotension and Hemodynamic Instability

To evaluate a pressor agent's effectiveness, researchers utilize various animal models designed to induce hypotension or hemodynamic instability. frontiersin.org These can include pharmacologically induced hypotension (e.g., using ganglionic blockers or vasodilators) or postural hypotension models. researchgate.net For instance, a head-up tilt test in anesthetized dogs can provoke a drop in blood pressure that mimics orthostatic hypotension in humans. researchgate.net

In such models, the administration of this compound would be assessed for its ability to counteract the induced fall in blood pressure. Key parameters measured include mean arterial pressure, systolic and diastolic blood pressure, and the duration of the pressor response. Comparative studies have shown that agents like this compound are effective in managing hypotension in these experimental settings. researchgate.net

Cardiopulmonary Hemodynamic Research in Preclinical Species

Beyond blood pressure, detailed cardiopulmonary hemodynamic studies are conducted in preclinical species like dogs and rats to build a comprehensive cardiovascular profile. nih.gov These studies involve the measurement of multiple variables to understand the mechanism behind the observed pressor effect. nih.gov

Research on related alpha-agonists in canine models has shown that the increase in blood pressure is typically driven by a significant rise in peripheral vascular resistance, with variable effects on cardiac output. researchgate.net In these studies, this compound would be expected to increase systemic vascular resistance due to arterial and venous constriction, a hallmark of alpha-1 adrenergic agonism.

Table 2: Typical Hemodynamic Parameters Measured in Preclinical Animal Models

This table shows the expected changes in key cardiovascular parameters following the administration of an alpha-adrenergic agonist like this compound in an animal model of hypotension.

| Hemodynamic Parameter | Expected Change | Rationale |

| Mean Arterial Pressure (MAP) | Increase | Overall effect of vasoconstriction |

| Systemic Vascular Resistance (SVR) | Increase | Direct effect of alpha-1 receptor agonism on arterioles |

| Heart Rate (HR) | Variable / Slight Decrease | Potential for reflex bradycardia in response to increased blood pressure |

| Cardiac Output (CO) | Variable / No significant change | The increase in afterload may counteract direct cardiac effects |

| Pulmonary Artery Pressure (PAP) | Minimal Change | Predominantly peripheral action |

Translation of Preclinical Findings to Clinical Relevance

The translation of preclinical data to clinical relevance involves bridging the findings from laboratory and animal studies to predict the utility of a drug in humans. nih.govmdpi.com The preclinical research process, from target validation to in vivo studies, is designed to build a body of evidence to support advancing a compound to clinical trials. frontiersin.orgals.net

For this compound, the preclinical data consistently points to a mechanism of action centered on alpha-adrenergic agonism. The in vitro studies establish its ability to activate adrenergic receptors and cause vasoconstriction in isolated vessels. The in vivo animal models confirm that this mechanism translates into a systemic pressor effect, capable of reversing experimentally induced hypotension. researchgate.net This strong mechanistic link between preclinical observations and the intended clinical effect (i.e., increasing blood pressure) provides a clear rationale for its investigation in human subjects with hypotensive disorders. The consistency across different models and preparations strengthens the confidence that the drug's primary mechanism will be conserved from animal to human. mdpi.com

Synthesis and Chemical Biology Research of Dimetofrine

Advanced Synthetic Methodologies for Dimetofrine and Analogues

The synthesis of this compound, (±)-1-(3,5-dimethoxy-4-hydroxyphenyl)-2-(methylamino)ethanol, and its analogues is crucial for enabling pharmacological studies. Research in this area focuses on developing efficient, scalable, and stereocontrolled synthetic routes.

Exploration of Novel Reaction Pathways

The synthesis of phenylethanolamine derivatives like this compound traditionally involves the condensation of a substituted phenacyl halide with a primary amine, followed by the reduction of the resulting α-aminoketone. However, advancements in organic synthesis offer more sophisticated pathways.

One area of exploration involves the direct arylation of starting materials. For instance, the Meerwein arylation, which uses a diazonium salt to form a carbon-carbon bond with an activated alkene, represents a potential pathway. iiab.me Applying this to a this compound analogue could involve reacting a diazonium salt derived from a protected aniline (B41778) with a suitable acrylic acid derivative, followed by subsequent functional group manipulations. iiab.me

Modern synthetic strategies also emphasize efficiency and sustainability. Methodologies that reduce the number of steps, avoid harsh reagents, and minimize the use of protecting groups are highly sought after. General methods for synthesizing complex molecules from commercially available starting materials are continually being refined, providing a toolbox for creating this compound and its analogues with greater efficiency. justia.com

Stereoselective Synthesis and Enantiomeric Purity

This compound possesses a single chiral center at the carbon atom bearing the hydroxyl group. The different enantiomers of a chiral drug can exhibit distinct pharmacological activities. google.com Therefore, the stereoselective synthesis of a single enantiomer, rather than a racemic mixture, is a primary goal in modern medicinal chemistry.

Several strategies can be employed for stereoselective synthesis:

Chiral Pool Synthesis: Starting from a naturally occurring, enantiomerically pure molecule that already contains the required stereocenter.

Asymmetric Catalysis: Using a chiral catalyst to induce stereoselectivity in a key bond-forming reaction, such as the reduction of a ketone precursor to the secondary alcohol of this compound.

Enzymatic Resolution: Employing enzymes, such as lipases, which can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. researchgate.net This method avoids the use of potentially toxic heavy metal catalysts and is highly stereoselective. researchgate.net

Enantiomeric Purity Assessment Once a synthesis is complete, verifying the enantiomeric purity is essential. Enantiomeric excess (e.e.), a measure of this purity, is the percentage excess of the major enantiomer over the minor one. masterorganicchemistry.com While historically estimated via optical rotation, this method can be unreliable as the specific rotation of a mixture may not be linear with its enantiomeric composition, an observation known as the Horeau effect. rsc.org

Modern analytical techniques provide more accurate determination of enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and reliable method for separating and quantifying enantiomers. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, often after derivatizing the enantiomeric mixture with a chiral solvating or derivatizing agent to create diastereomers, which have distinct NMR spectra. asdlib.org

Table 1: Analytical Methods for Enantiomeric Purity Determination

| Analytical Technique | Principle | Application to this compound |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Allows for baseline separation and quantification of (R)- and (S)-Dimetofrine. researchgate.net |

| NMR Spectroscopy | Derivatization to diastereomers, which are distinguishable by NMR, allows for quantification. | Provides accurate determination of enantiomeric ratio without requiring chiral separation. asdlib.org |

| Capillary Electrophoresis (CE) | Separation of enantiomers in a capillary based on their differential migration in the presence of a chiral selector. | A validated method for the stereoselective determination of related compounds like midodrine (B238276) and its metabolite. researchgate.net |

Prodrug Strategies and Derivatization for Enhanced Pharmacological Efficacy

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active parent drug within the body through enzymatic or chemical biotransformation. nih.gov This approach is widely used to overcome undesirable physicochemical or pharmacokinetic properties of a drug. For amine-containing drugs like this compound, a key challenge can be poor membrane penetration due to ionization at physiological pH. mdpi.com

Prodrug strategies applicable to this compound would involve temporary modification of its functional groups: the phenolic hydroxyl, the secondary amine, or the secondary alcohol.

Ester Prodrugs: The phenolic hydroxyl or the secondary alcohol can be converted into an ester. This masks the polar hydroxyl group, increasing lipophilicity and potentially enhancing absorption across biological membranes like the cornea. nih.gov These ester linkages are often readily cleaved in vivo by ubiquitous esterase enzymes to release the active this compound. nih.gov The prodrug Dipivefrin, for example, is an ester-based prodrug of epinephrine (B1671497). drugbank.com

Amide or Carbamate Prodrugs: The secondary amine can be derivatized to form an amide or carbamate. This strategy can improve stability and alter solubility. mdpi.com For instance, the drug Midodrine is an amide prodrug that is hydrolyzed in vivo to release its active metabolite, desglymidodrine. researchgate.net A similar glycine (B1666218) conjugate of this compound could be synthesized.

Lipid Conjugates: Attaching a lipid moiety, such as a fatty acid, to the this compound molecule can create a "lipidic prodrug." ucl.ac.be This approach aims to utilize the metabolic pathways of lipids to alter the distribution and pharmacokinetic profile of the drug. ucl.ac.be

The design of a successful prodrug requires a careful balance: the prodrug must be stable in its formulation but efficiently and predictably convert to the active drug at the desired site of action. nih.gov

Table 2: Potential Prodrug Strategies for this compound

| Functional Group | Prodrug Moiety | Potential Advantage | Activation Mechanism |

| Phenolic Hydroxyl | Pivaloyl, Acetyl | Increased lipophilicity, enhanced membrane permeation. nih.gov | Esterase-mediated hydrolysis. nih.gov |

| Secondary Alcohol | Succinate, Fatty Acid | Modified solubility, altered pharmacokinetics. ucl.ac.be | Esterase-mediated hydrolysis. |

| Secondary Amine | Glycine (Amide) | Targeted transport, controlled release. mdpi.com | Amidase-mediated hydrolysis. researchgate.net |

| Phenolic Hydroxyl | Phosphate Ester | Increased aqueous solubility for parenteral formulations. | Phosphatase-mediated hydrolysis. mdpi.com |

Bioconjugation and Radiosynthesis for Research Applications

For research purposes, this compound can be chemically modified through bioconjugation or radiosynthesis to create tools for studying biological systems, imaging, and diagnostics.

Bioconjugation is the covalent attachment of a molecule like this compound to another chemical entity, such as a polymer, peptide, or chelator. stanford.edu This can create multifunctional agents for research. For example, this compound could be conjugated to a polymer scaffold. stanford.edu Such conjugates can be used to create multivalent systems for studying receptor interactions or as a component of novel hydrogels for tissue engineering research. stanford.edu Another application is in the development of targeted imaging agents. By linking this compound to a chelator capable of binding a metal ion like Gadolinium(III), a targeted Magnetic Resonance Imaging (MRI) contrast agent could theoretically be developed. stanford.edugoogle.com

Radiosynthesis involves incorporating a radionuclide (a radioactive isotope) into the this compound molecule. This is essential for its use in nuclear imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). google.comnih.gov The process typically involves synthesizing a this compound precursor that can be readily reacted with a radionuclide (e.g., Carbon-11, Fluorine-18) in the final step. Alternatively, this compound could be conjugated to a bifunctional chelator, which is then used to sequester a metallic radionuclide like Technetium-99m or Rhenium-187. google.com These radiolabeled versions of this compound would allow researchers to non-invasively study its distribution, target engagement, and pharmacokinetics in living organisms. nih.gov

Impurity Profiling and Control in this compound Synthesis

Impurity profiling is the identification, quantification, and characterization of unwanted chemical substances present in an active pharmaceutical ingredient (API). mt.comchromicent.de Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) have stringent guidelines for the control of impurities, as they can impact the efficacy and safety of a drug. mt.com

Sources of impurities in the synthesis of this compound can include:

Starting Materials and Intermediates: Unreacted precursors or reagents carried over into the final product. chromicent.de

By-products: Compounds formed from side reactions occurring during the synthesis. chromicent.de

Degradation Products: Impurities formed by the decomposition of this compound during manufacturing or storage. chromicent.de As a catecholamine derivative, this compound is susceptible to oxidation, which can form strongly colored quinonic structures. google.comgoogle.com

Enantiomeric Impurities: The presence of the undesired enantiomer in a stereoselective synthesis.

Control Strategies Controlling impurities requires a deep understanding of the reaction process. In-process controls, where the reaction is monitored over time using techniques like HPLC, can help identify the optimal reaction conditions to minimize the formation of by-products. mt.com

For phenolic substances like this compound, preventing oxidation is a key control strategy. This can be achieved by performing the synthesis and formulation under an inert atmosphere (e.g., nitrogen or argon bubbling) to minimize dissolved oxygen content, maintaining a low temperature (e.g., 8-10 °C), and controlling the pH to be between 3.0 and 5.0. google.comgoogle.com These measures can produce stable solutions without the need for antioxidants like sulfites, which can themselves form undesirable adducts. google.com Final purification steps, such as chromatography and crystallization, are used to remove any remaining impurities to meet regulatory specifications. google.com

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental technique for the separation, identification, and purification of components within a mixture. nih.govlongdom.orgallen.in It operates on the principle of differential distribution of sample components between a stationary phase and a mobile phase. nih.gov Various chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are pivotal in the analysis of this compound. nih.govlongdom.org

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of pharmaceutical compounds, including this compound. longdom.orgjustia.comgoogle.com This technique utilizes high pressure to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material, leading to the separation of its components. HPLC methods can be developed to separate and quantify active ingredients from impurities and degradation products. youtube.com For instance, a study on the percutaneous absorption of various compounds, including this compound, utilized an HPLC method for sample testing. justia.com The versatility of HPLC allows for different modes of separation, such as reversed-phase or ion-pair chromatography, which can be optimized for specific analytes. ambiopharm.com The development of an HPLC method often involves the manipulation of the mobile phase composition, pH, and the selection of an appropriate detector to achieve the desired selectivity and sensitivity. ambiopharm.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

For the analysis of this compound in complex biological matrices such as plasma and urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high selectivity and sensitivity. researchgate.netnih.gov This technique couples the separation power of liquid chromatography with the mass-analyzing capabilities of tandem mass spectrometry. nih.gov The development of LC-MS/MS assays is crucial for supporting clinical pharmacokinetic studies. nih.gov

A key challenge in bioanalysis is the potential for matrix effects, where co-eluting endogenous components can suppress or enhance the ionization of the analyte, impacting the accuracy of the results. nih.gov Therefore, rigorous method validation, including the assessment of matrix effects, is essential. nih.gov Sample preparation techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are employed to remove interferences from the biological matrix before LC-MS/MS analysis. researchgate.netijprajournal.com For example, a study on the determination of various drugs in biological matrices utilized LC-MS/MS, highlighting its importance in modern bioanalytical laboratories. researchgate.net

| Technique | Detector | Matrix | Key Findings/Applications | Citation |

|---|---|---|---|---|

| HPLC | UV | Pharmaceutical Formulations | Used for testing percutaneous absorption. | justia.com |

| LC-MS/MS | Triple Quadrupole | Human Plasma, Urine | High selectivity and sensitivity for complex biological samples. Essential for pharmacokinetic studies. | researchgate.netnih.gov |

| Capillary Electrophoresis (CE) | UV Diode-Array | Human Urine | Screening method for doping control with a limit of detection of 50-500 ng/ml. | dshs-koeln.de |

Spectroscopic and Electrochemical Approaches in this compound Analysis

While chromatographic methods are prevalent, spectroscopic and electrochemical techniques also play a role in the analysis of this compound and related compounds. Spectroscopic methods like UV/visible absorbance spectroscopy can be used for detection in conjunction with separation techniques. warf.org For instance, in a capillary electrophoresis method for doping analysis, UV detection at 195 nm and 210 nm was used to monitor various compounds, including this compound. dshs-koeln.de

Electrochemical methods offer an alternative for the quantification of electroactive compounds. researchgate.net Although specific applications for this compound are not extensively detailed in the provided results, the principles of these techniques are applicable. Voltammetric methods, for example, have been successfully used for the analysis of other sympathomimetic amines. researchgate.netresearchgate.net

Method Development and Validation for Biological Matrices

The development and validation of bioanalytical methods are critical to ensure the reliability and reproducibility of results, particularly for regulatory submissions. ijprajournal.comjgtps.comajpsonline.com The process involves a systematic approach to select and optimize analytical procedures to measure a specific analyte in a biological matrix. emerypharma.com Key validation parameters include accuracy, precision, selectivity, linearity, range, and the limits of detection (LOD) and quantification (LOQ). jgtps.comemerypharma.com

For methods intended for use with biological samples, it is crucial to assess the impact of the biological matrix on the analytical results. ijprajournal.combioanalysis-zone.com This includes evaluating the recovery of the analyte from the matrix and the potential for matrix effects in LC-MS/MS analysis. nih.govijprajournal.com Regulatory bodies like the FDA and EMA provide guidelines for bioanalytical method validation to ensure data quality and consistency. europa.eu

| Parameter | Description | Citation |

|---|---|---|

| Accuracy | The closeness of the measured value to the true value. | emerypharma.com |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | emerypharma.com |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | jgtps.com |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | emerypharma.com |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | emerypharma.com |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | emerypharma.com |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals. | jgtps.com |

Stability-Indicating Methodologies

A stability-indicating method (SIM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients. youtube.comambiopharm.com The development of such methods is crucial for stability studies to ensure the quality, safety, and efficacy of a drug product over its shelf life. ambiopharm.com

Forced degradation studies are an integral part of developing a stability-indicating method. These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. researchgate.net The analytical method must then be able to separate the intact drug from these degradation products. researchgate.net High-performance liquid chromatography (HPLC) is a commonly used technique for developing stability-indicating methods. youtube.com The use of a diode-array detector (DAD) with HPLC can aid in assessing peak purity and ensuring that the analyte peak is free from co-eluting impurities. ambiopharm.com A process for producing stable solutions of phenolic substances, which can include compounds like this compound, involves deoxygenation to prevent oxidation and the formation of colored degradation products. google.com

Compound Names Table

Toxicological and Safety Assessment Studies of Dimetofrine

Preclinical Safety Pharmacology and Toxicity Studies

Preclinical safety studies are fundamental in identifying potential adverse effects of a new chemical entity. europa.eu These studies are designed to investigate the effects on vital functions and to determine the toxicity profile in animal models before human trials. europa.eueuropa.eu

Systemic Toxicity Evaluations in Animal Models

Systemic toxicity studies in animals are conducted to evaluate the potential of a substance to cause toxicity in various organs after it has been absorbed into the general circulation. d-nb.info These studies are typically performed in rodent and non-rodent species to assess the effects of single and repeated doses. selvita.com The design of these studies, including the route of administration and dosing regimen, is intended to mirror the proposed clinical use. europa.eu

For sympathomimetics like dimetofrine, key areas of investigation in systemic toxicity studies would include the cardiovascular, respiratory, and central nervous systems. europa.eu Standard assessments involve monitoring for general health, changes in body weight, food and water consumption, as well as detailed hematological and clinical biochemistry analysis. selvita.com At the end of the study, a comprehensive macroscopic and microscopic examination of organs and tissues is performed to identify any pathological changes. selvita.com

Table 1: Key Parameters in Systemic Toxicity Evaluations

| Parameter | Description |

| General Observations | Monitoring of clinical signs, behavior, and overall health. |

| Body Weight | Regular measurement to assess general health and growth. |

| Food and Water Consumption | Measurement to detect any substance-related effects on appetite or hydration. |

| Hematology | Analysis of blood components (red blood cells, white blood cells, platelets). |

| Clinical Biochemistry | Measurement of blood enzymes, proteins, and metabolites to assess organ function. |

| Gross Pathology | Macroscopic examination of organs and tissues at necropsy. |

| Histopathology | Microscopic examination of tissues to identify cellular changes. |

Genotoxicity and Carcinogenicity Assessments

Genotoxicity assays are performed to determine if a substance can cause genetic damage, such as gene mutations or chromosomal aberrations. europa.eu A standard battery of tests typically includes an assessment of bacterial gene mutation (Ames test), an in vitro test for chromosomal damage in mammalian cells, and an in vivo test for chromosomal damage in rodent hematopoietic cells. europa.eu

Carcinogenicity studies are long-term studies, usually conducted in rodents, to evaluate the potential of a substance to cause cancer. europa.eu These studies are considered when there is a cause for concern based on the results of genotoxicity tests, the drug's structure, or findings from chronic toxicity studies. famhp.be

There is an indication that this compound has been evaluated for its genotoxic and carcinogenic risk, particularly in the context of its potential to form nitrosatable compounds. escholarship.org The interaction of this compound with sodium nitrite (B80452) has been a subject of interest due to the potential formation of new chemical entities with different toxicological profiles. ontosight.ai However, detailed public reports of standard genotoxicity and carcinogenicity studies on this compound itself are limited. The general framework for such assessments involves a weight-of-evidence approach, considering all available data to classify the potential hazard. bibra-information.co.uk

Table 2: Standard Genotoxicity and Carcinogenicity Assays

| Assay Type | Purpose |

| Ames Test (Bacterial Reverse Mutation Assay) | To detect gene mutations. |

| In Vitro Mammalian Cell Chromosomal Aberration Test | To detect chromosomal damage. |

| In Vivo Rodent Bone Marrow Micronucleus Test | To detect chromosomal damage in a living animal. |

| Rodent Carcinogenicity Bioassay | To assess the potential to cause cancer over a long-term exposure. |

Adverse Effect Profiles and Mechanisms of Undesirable Responses

The adverse effects of this compound are primarily linked to its sympathomimetic mechanism of action. mims.com As a vasopressor, it stimulates the adrenergic system, leading to physiological responses that can be undesirable in certain contexts. mims.com

Commonly reported adverse reactions include anxiety, tremor, tachycardia (rapid heart rate), and headache. mims.com Other potential side effects are cold extremities, nausea, vomiting, sweating, weakness, and dizziness. mims.com More severe, potentially fatal adverse effects can include hypertension (high blood pressure) and pulmonary edema. mims.com These effects are generally extensions of the drug's pharmacological activity.

The mechanisms behind these undesirable responses are rooted in the stimulation of adrenergic receptors. For instance, tachycardia results from the stimulation of beta-adrenergic receptors in the heart, while hypertension is a consequence of alpha-adrenergic receptor-mediated vasoconstriction.

Pharmacovigilance Data Analysis and Post-Market Research Implications

Pharmacovigilance is the science and activities relating to the detection, assessment, understanding, and prevention of adverse effects or any other drug-related problem. nih.gov Post-marketing surveillance is crucial for identifying rare or long-term adverse effects that may not have been detected in pre-market clinical trials. medipharmsolutions.combiovox.eu This is because clinical trials are conducted in controlled settings with a limited number of patients, whereas post-marketing data reflects real-world use in a much larger and more diverse population. biovox.eu

Data for pharmacovigilance is collected from various sources, including spontaneous adverse event reports from healthcare professionals and patients, observational studies, and electronic health records. nih.govmedipharmsolutions.com The analysis of this real-world data helps to continuously assess the benefit-risk profile of a drug. medipharmsolutions.com

For a drug like this compound, post-marketing surveillance would focus on its cardiovascular safety profile, especially in vulnerable populations such as the elderly or patients with pre-existing heart conditions. mims.com The implications of pharmacovigilance data analysis can range from updates to the product labeling to include new warnings or contraindications, to the implementation of risk management plans, and in rare cases, withdrawal of the drug from the market. medipharmsolutions.com Continuous monitoring and analysis of post-market data are essential to ensure the ongoing safety of the medication. nih.gov

Advanced Research Frontiers and Therapeutic Potential of Dimetofrine

Molecular Modeling and Computational Drug Design for Receptor Binding

Computer-aided drug design (CADD) and molecular modeling have become indispensable tools in modern medicinal chemistry, allowing researchers to predict and analyze the interactions between a drug and its biological target at an atomic level. rjraap.comnih.gov These computational techniques accelerate the discovery and optimization of new drugs by providing insights into binding affinities, mechanisms of action, and structure-activity relationships, ultimately saving time and resources. rjraap.comdergipark.org.tr

For Dimetofrine, which acts on adrenergic receptors, molecular modeling can elucidate the specifics of its binding. wikipedia.org The primary methods employed in this field include:

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand), such as this compound, when bound to a receptor. dergipark.org.tr It helps in understanding the key amino acid residues involved in the interaction and estimating the binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a view of the dynamic behavior of the drug-receptor complex over time, offering insights into the stability of the interaction and conformational changes that may be crucial for the drug's function. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity, helping to predict the potency of new this compound analogs. rjraap.com

Radioligand binding assays are experimental techniques used to study how drugs bind to receptors. sygnaturediscovery.com These assays are crucial for validating the predictions made by computational models. sygnaturediscovery.com By using a radiolabeled compound, researchers can determine key parameters like the binding affinity (Kd) and receptor density (Bmax). sygnaturediscovery.com

Table 1: Hypothetical Molecular Docking Results for this compound with α1-Adrenergic Receptor

| Parameter | Description | Hypothetical Value for this compound |

|---|---|---|

| Binding Affinity (kcal/mol) | The estimated free energy of binding. A more negative value indicates a stronger interaction. | -8.5 |

| Key Interacting Residues | Specific amino acids in the receptor's binding pocket that form crucial bonds with the drug. | Asp125, Phe308, Trp102 |

| Type of Interactions | The nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions). | Hydrogen bond with Asp125; Hydrophobic interactions with Phe308 |

Integration of Omics Technologies in Pharmacodynamic Research

Omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive, high-throughput approach to understanding the effects of a drug on a biological system. semanticscholar.orgfrontiersin.org The integration of these technologies in pharmacodynamic research allows for a deeper understanding of a drug's mechanism of action, the discovery of biomarkers, and the advancement of personalized medicine. nih.govcrownbio.com

The application of omics to this compound research could yield significant insights:

Pharmacogenomics: This field studies how an individual's genetic makeup influences their response to a drug. googleapis.com For this compound, which targets adrenergic receptors, pharmacogenomic studies could identify genetic polymorphisms in these receptors (e.g., in the α1-adrenergic receptor gene) that affect patient response, paving the way for genetically-guided therapy. google.com

Proteomics and Metabolomics: These approaches can identify changes in protein and metabolite levels in response to this compound administration. This can help in identifying biomarkers for drug efficacy and understanding the downstream signaling pathways affected by the drug. nih.gov

Transcriptomics: This involves analyzing the complete set of RNA transcripts in a cell, revealing how this compound may alter gene expression. semanticscholar.org

By combining these multi-omics datasets, researchers can construct a comprehensive picture of this compound's pharmacodynamic profile, moving beyond a single target to a systems-level understanding of its effects. nih.govnih.gov

Table 2: Potential Applications of Omics in this compound Research

| Omics Field | Research Application | Potential Outcome for this compound |

|---|---|---|

| Genomics | Identify genetic variations in adrenergic receptor genes. google.com | Prediction of patient responders vs. non-responders. |

| Transcriptomics | Analyze changes in gene expression in cardiovascular tissues post-drug administration. semanticscholar.org | Elucidation of downstream signaling pathways. |

| Proteomics | Profile protein expression changes in response to the drug. nih.gov | Discovery of efficacy and safety biomarkers. |

| Metabolomics | Characterize shifts in metabolic pathways. nih.gov | Understanding of the drug's systemic metabolic effects. |

Nanotechnology and Advanced Drug Delivery Systems for this compound

Nanotechnology-based drug delivery systems are revolutionizing pharmaceuticals by offering ways to enhance drug solubility, improve bioavailability, and enable targeted and controlled release. nih.govnih.govnih.gov For a drug like this compound, these advanced systems could overcome limitations and create more effective formulations. giiresearch.comdovepress.com

Key nanotechnology platforms relevant to this compound include:

Liposomes: These are spherical vesicles composed of one or more lipid bilayers, which can encapsulate both hydrophilic and hydrophobic drugs. ascendiacdmo.combiochempeg.com A liposomal formulation of this compound could potentially offer sustained release, reducing the frequency of administration. biochempeg.com

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are particles with a solid lipid core that are well-suited for improving the oral bioavailability of drugs. ascendiacdmo.cominprocess-lsp.com They are considered an emerging field in lipid nanotechnology with advantages like lower cytotoxicity and greater potential for targeted delivery. ascendiacdmo.com

Polymeric Nanoparticles: These systems can be engineered to release the drug in response to specific physiological stimuli, offering a "smart" delivery approach. researchgate.netmdpi.com

The development of such advanced delivery systems is a key area of innovation that could significantly enhance the therapeutic profile of this compound. giiresearch.com

Table 3: Comparison of Nanotechnology-Based Drug Delivery Systems for this compound

| Delivery System | Core Composition | Potential Advantage for this compound |

|---|---|---|

| Liposomes | Aqueous core surrounded by lipid bilayer(s). ascendiacdmo.com | Sustained release, biocompatibility. biochempeg.com |

| Solid Lipid Nanoparticles (SLNs) | Solid lipid core. ascendiacdmo.com | Improved oral bioavailability, controlled release. |

| Nanostructured Lipid Carriers (NLCs) | Blend of solid and liquid lipids. ascendiacdmo.com | Higher drug loading capacity and stability compared to SLNs. |

| Polymeric Nanoparticles | Biodegradable polymers. researchgate.net | Potential for targeted and stimulus-responsive release. |

Future Directions in Clinical Research and Novel Indications

While this compound has been studied for conditions like orthostatic hypotension, its full clinical potential may yet be unrealized. wikipedia.orgresearchgate.net Future clinical research is likely to focus on several key areas, driven by the insights gained from the advanced methodologies described above.

Comparative Efficacy Trials: Although some comparative studies exist, more robust, large-scale clinical trials directly comparing this compound to other vasopressors like midodrine (B238276) are needed to clearly define its place in therapy. researchgate.netdroracle.airesearchgate.netresearchgate.net

Exploring New Indications: The primary application of this compound is in managing hypotension. giiresearch.com Future research could investigate its utility in other hypotensive states, such as those that are vasopressor-dependent in intensive care settings or perioperative hypotension. researchgate.netopenpr.com

Patient Stratification: Insights from pharmacogenomics could lead to clinical trials in specific patient populations who are predicted to have a better response to this compound, leading to more personalized treatment strategies. googleapis.comgoogle.com

Novel Formulations: Clinical trials will be necessary to evaluate the safety and efficacy of new this compound formulations developed using nanotechnology, such as sustained-release oral forms or targeted intravenous preparations. giiresearch.com

The pursuit of these research avenues, supported by strategic collaborations and investment in R&D, will be crucial for unlocking the full therapeutic potential of this compound and addressing unmet patient needs in cardiovascular medicine. giiresearch.com

Q & A

Q. How do researchers integrate historical and current literature to contextualize this compound’s clinical potential?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines, focusing on comparative efficacy studies (e.g., vs. epinephrine derivatives). Annotate contradictions in historical data (e.g., 1970s vasopressor studies) and reconcile with modern mechanistic insights using meta-analysis tools (RevMan) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.